molecular formula C9H19N B14066351 (1S)-1-Cyclopentylbutan-1-amine

(1S)-1-Cyclopentylbutan-1-amine

Cat. No.: B14066351
M. Wt: 141.25 g/mol
InChI Key: FIFGMKPLENXJCW-VIFPVBQESA-N
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Description

(1S)-1-Cyclopentylbutan-1-amine: is an organic compound characterized by a cyclopentyl group attached to a butan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Cyclopentylbutan-1-amine typically involves the following steps:

    Reduction: Reduction of intermediates to achieve the desired amine structure.

    Purification: Purification of the final product to ensure high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1S)-1-Cyclopentylbutan-1-amine can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The compound can participate in substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylbutanone, while substitution could produce various substituted amines.

Scientific Research Applications

Chemistry:

    Catalysis: (1S)-1-Cyclopentylbutan-1-amine can be used as a ligand in catalytic reactions.

    Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development:

Industry:

    Material Science: Utilized in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism by which (1S)-1-Cyclopentylbutan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

    Cyclopentylamine: Shares the cyclopentyl group but differs in the length of the carbon chain.

    Butylamine: Similar carbon chain length but lacks the cyclopentyl group.

Uniqueness: (1S)-1-Cyclopentylbutan-1-amine is unique due to the combination of the cyclopentyl group and the butan-1-amine structure, which imparts distinct chemical and biological properties not found in its analogs.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

(1S)-1-cyclopentylbutan-1-amine

InChI

InChI=1S/C9H19N/c1-2-5-9(10)8-6-3-4-7-8/h8-9H,2-7,10H2,1H3/t9-/m0/s1

InChI Key

FIFGMKPLENXJCW-VIFPVBQESA-N

Isomeric SMILES

CCC[C@@H](C1CCCC1)N

Canonical SMILES

CCCC(C1CCCC1)N

Origin of Product

United States

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